molecular formula C54H95N13O20S2 B10822166 Somapacitan [WHO-DD] CAS No. 1338578-34-9

Somapacitan [WHO-DD]

Numéro de catalogue B10822166
Numéro CAS: 1338578-34-9
Poids moléculaire: 1310.5 g/mol
Clé InChI: VTUYEWRWJTWXPQ-IWWWZYECSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Somapacitan, also known as NNC0195-0092, is a human growth hormone analog designed for the treatment of adults with growth hormone deficiency. It is marketed under the brand name Sogroya. Unlike traditional growth hormone therapies that require daily administration, somapacitan is formulated for once-weekly subcutaneous injections. This long-acting growth hormone analog is engineered to bind reversibly to serum albumin, thereby prolonging its half-life and therapeutic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Somapacitan is produced using recombinant DNA technology in Escherichia coli. The gene encoding the human growth hormone analog is inserted into the bacterial genome, allowing the bacteria to produce the protein. The protein is then harvested and purified through a series of chromatographic techniques to ensure high purity and activity .

Industrial Production Methods: In industrial settings, the production of somapacitan involves large-scale fermentation of genetically modified Escherichia coli. The fermentation process is carefully controlled to optimize the yield and quality of the protein. After fermentation, the bacterial cells are lysed to release the protein, which is then subjected to multiple purification steps, including ion exchange chromatography and size exclusion chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Somapacitan primarily undergoes non-covalent interactions rather than traditional chemical reactions. Its design includes a fatty acid moiety and a hydrophilic spacer that facilitate reversible binding to serum albumin. This binding mechanism extends its half-life by slowing down its elimination from the body .

Common Reagents and Conditions: The production of somapacitan involves the use of various reagents for the fermentation and purification processes. These include growth media for Escherichia coli, buffers for maintaining pH during chromatography, and agents for cell lysis and protein extraction .

Major Products Formed: The primary product of the synthesis and purification process is the somapacitan protein itself. Due to its design, it does not undergo significant chemical transformations in the body but rather exerts its effects through receptor binding and subsequent intracellular signaling .

Applications De Recherche Scientifique

Somapacitan has a wide range of applications in scientific research, particularly in the fields of endocrinology and metabolic disorders. Its primary use is in the treatment of growth hormone deficiency in adults, where it helps to regulate body composition, muscle mass, and metabolic functions .

In Chemistry: Somapacitan serves as a model for studying long-acting protein therapeutics and the design of albumin-binding drugs. Researchers investigate its pharmacokinetics and pharmacodynamics to develop new therapeutic proteins with extended half-lives .

In Biology: Biologists use somapacitan to study growth hormone signaling pathways and their effects on cellular growth and differentiation. It provides insights into the regulation of growth hormone receptors and the downstream effects of growth hormone signaling .

In Medicine: Medically, somapacitan is used to treat adults with growth hormone deficiency, improving their quality of life by addressing symptoms such as reduced muscle mass, increased fat mass, and decreased bone density .

In Industry: The pharmaceutical industry utilizes somapacitan as a benchmark for developing long-acting protein therapeutics. Its production and formulation techniques are studied to improve the manufacturing processes of similar biologics .

Mécanisme D'action

Somapacitan exerts its effects by binding to the growth hormone receptor on target cells. This binding activates intracellular signaling pathways that up-regulate the production of insulin-like growth factor I (IGF-1). IGF-1 plays a crucial role in promoting growth in bones and muscle tissue. Additionally, growth hormones directly stimulate the fusion of myoblasts and myotubes, leading to muscle fiber growth, activation of neural stem cells, and proliferation of chondrocytes .

Similar Compounds:

  • Somatropin
  • Pegvisomant
  • Mecasermin

Comparison: Somapacitan stands out due to its long-acting nature, requiring only once-weekly administration compared to daily injections needed for somatropin. Pegvisomant, another growth hormone analog, acts as a growth hormone receptor antagonist, whereas somapacitan is an agonist. Mecasermin, on the other hand, is a recombinant human insulin-like growth factor I, directly providing IGF-1 rather than stimulating its production .

Somapacitan’s unique albumin-binding design allows for a prolonged half-life, making it more convenient for patients and potentially improving adherence to treatment regimens .

Propriétés

Somapacitan binds to the growth hormone receptor and induces intracellular signalling to up-regulate insulin-like growth factor I (IGF-1). IGF-1 causes growth in bones and muscle tissue. Growth hormones more directly cause the fusion of myoblasts and myotubes to cause muscle fibre growth, activate neural stem cells, and induce chondrocyte proliferation.

Numéro CAS

1338578-34-9

Formule moléculaire

C54H95N13O20S2

Poids moléculaire

1310.5 g/mol

Nom IUPAC

(2S)-5-[2-[2-[2-[[(2S)-1-amino-6-[[2-[(2R)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-[[(4S)-4-carboxy-4-[[2-[2-[2-[4-[16-(2H-tetrazol-5-yl)hexadecanoylsulfamoyl]butanoylamino]ethoxy]ethoxy]acetyl]amino]butanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C54H95N13O20S2/c55-39(52(76)77)37-88-38-50(74)57-25-15-14-17-40(51(56)75)60-48(72)35-86-32-30-85-29-27-59-45(69)23-21-41(53(78)79)61-46(70)24-22-42(54(80)81)62-49(73)36-87-33-31-84-28-26-58-44(68)20-16-34-89(82,83)65-47(71)19-13-11-9-7-5-3-1-2-4-6-8-10-12-18-43-63-66-67-64-43/h39-42H,1-38,55H2,(H2,56,75)(H,57,74)(H,58,68)(H,59,69)(H,60,72)(H,61,70)(H,62,73)(H,65,71)(H,76,77)(H,78,79)(H,80,81)(H,63,64,66,67)/t39-,40-,41-,42-/m0/s1

Clé InChI

VTUYEWRWJTWXPQ-IWWWZYECSA-N

SMILES isomérique

C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)NCCOCCOCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)N[C@@H](CCCCNC(=O)CSC[C@@H](C(=O)O)N)C(=O)N)C(=O)O)C(=O)O

SMILES canonique

C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)NCCOCCOCC(=O)NC(CCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NC(CCCCNC(=O)CSCC(C(=O)O)N)C(=O)N)C(=O)O)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.